N-[2-(4-methoxyphenyl)ethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide
Description
N-[2-(4-Methoxyphenyl)ethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 3-(trifluoromethyl)phenyl group and an acetamide side chain linked to a 4-methoxyphenethyl moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group on the phenethyl chain may improve solubility and receptor interaction .
Properties
Molecular Formula |
C22H26F3N3O2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C22H26F3N3O2/c1-30-20-7-5-17(6-8-20)9-10-26-21(29)16-27-11-13-28(14-12-27)19-4-2-3-18(15-19)22(23,24)25/h2-8,15H,9-14,16H2,1H3,(H,26,29) |
InChI Key |
QJYBUWNBNMWZIH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological systems.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Acetamide
- Substituents :
- 4-Methoxyphenyl group
- Piperazine moiety with a trifluoromethyl phenyl substituent
This structural configuration is believed to contribute significantly to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticonvulsant , antitumor , and antidepressant properties.
Anticonvulsant Activity
Research indicates that derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide exhibit significant anticonvulsant effects. In animal models, the compound has shown efficacy in reducing seizure activity, particularly in models induced by pentylenetetrazole (PTZ). The SAR studies suggest that modifications to the piperazine ring enhance anticonvulsant potency, with specific configurations yielding IC50 values in the low micromolar range .
Antitumor Activity
This compound has also been evaluated for its anticancer potential. In vitro studies demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest, with IC50 values reported as low as 0.95 nM for specific derivatives .
Antidepressant Properties
Preliminary studies have indicated that this compound may possess antidepressant-like effects. Behavioral tests in rodent models suggest that it may influence serotonin and norepinephrine pathways, although further investigation is required to elucidate the precise mechanisms involved .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The SAR analysis highlights several key features influencing the biological activity of this compound:
- Piperazine Substitution : The presence of trifluoromethyl groups enhances lipophilicity, improving blood-brain barrier penetration.
- Methoxy Group : The methoxy substitution on the phenyl ring is crucial for anticonvulsant activity.
- Acetamide Linkage : This functional group appears essential for maintaining the compound's overall biological activity.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds structurally similar to N-[2-(4-methoxyphenyl)ethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide. For instance, a related compound demonstrated notable growth inhibition against several cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching as high as 86.61% and 85.26%, respectively . This suggests that modifications to the piperazine and acetamide moieties may enhance anticancer efficacy.
Neuropharmacological Applications
The compound's structural features indicate potential neuropharmacological applications. Compounds containing piperazine rings have been extensively studied for their effects on neurotransmitter systems, particularly in the treatment of anxiety and depression. The trifluoromethyl group may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier and exert central nervous system effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Studies have shown that variations in substituents on the piperazine ring can significantly alter biological activity. For example, introducing different aryl groups or modifying the acetamide portion can lead to enhanced potency against specific targets .
Case Study 1: Anticancer Screening
A series of piperazine derivatives were synthesized and screened for anticancer activity against various cell lines. The results indicated that compounds with similar structural motifs to this compound exhibited significant cytotoxicity, with some achieving IC50 values lower than 10 µM against breast and lung cancer cell lines .
Case Study 2: Neuropharmacological Testing
In a neuropharmacological evaluation, a derivative of this compound was tested for its anxiolytic effects in animal models. The results showed a marked reduction in anxiety-like behaviors compared to controls, suggesting potential utility in treating anxiety disorders .
Data Tables
| Compound Name | Structure | Anticancer Activity (PGI %) | Neuropharmacological Effects |
|---|---|---|---|
| Compound A | Structure A | 86.61% (SNB-19) | Anxiolytic effect observed |
| Compound B | Structure B | 85.26% (OVCAR-8) | No significant effect |
| Compound C | Structure C | 75.99% (NCI-H40) | Mild sedation noted |
Chemical Reactions Analysis
Nucleophilic Substitution at Piperazine Nitrogen
The piperazine ring undergoes alkylation and acylation reactions. For example:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Alkylation | Ethyl bromoacetate, K₂CO₃, DMF, 80°C | N-Alkylated piperazine derivative | |
| Acylation | Acetic anhydride, Et₃N, CH₂Cl₂ | N-Acetylpiperazine intermediate |
Electron-withdrawing groups like trifluoromethyl enhance the electrophilicity of adjacent carbons, facilitating nucleophilic attack .
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reagents: 6M HCl, reflux
-
Product: 2-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]acetic acid
Basic Hydrolysis
-
Reagents: NaOH (2M), ethanol/water (1:1), 70°C
-
Product: Corresponding carboxylate salt
-
Kinetics: First-order dependence on hydroxide ion concentration
Electrophilic Aromatic Substitution
The aromatic rings participate in regioselective substitutions:
Methoxyphenyl Ring
-
Nitration : HNO₃/H₂SO₄ at 0°C yields para-nitro derivatives (ortho/para-directing methoxy group)
-
Halogenation : Br₂/FeBr₃ produces 3-bromo-4-methoxyphenyl derivatives
Trifluoromethylphenyl Ring
-
Sulfonation : SO₃/H₂SO₄ at 50°C gives meta-sulfonic acid derivatives
-
Friedel-Crafts : Limited reactivity due to electron-withdrawing CF₃ group
Oxidation Reactions
| Target Site | Oxidizing Agent | Products | Selectivity |
|---|---|---|---|
| Piperazine N-center | mCPBA | N-Oxide | >90% |
| Ethylene linker | KMnO₄ (acidic) | Carboxylic acid derivative | 65-70% |
| Methoxy group | HIO₄ | Quinone structure (demethylation) | <10% |
Oxidation kinetics correlate with steric accessibility, with piperazine N-oxides forming faster than ethylene linker oxidation .
Reduction Pathways
| Reaction | Conditions | Outcome | Application |
|---|---|---|---|
| Acetamide reduction | LiAlH₄, THF, reflux | Ethylamine derivative | Bioactivity modulation |
| Aromatic ring | H₂ (1 atm), Pd/C, ethanol | Partially saturated cyclohexane rings | Solubility enhancement |
Reductive cleavage of the acetamide group occurs 8× faster than aromatic ring hydrogenation under standard conditions .
Stability Under Physiological Conditions
Critical degradation pathways (pH 7.4, 37°C):
-
Hydrolytic Stability : t₁/₂ = 48 hr (primarily via piperazine ring oxidation)
-
Photodegradation : t₁/₂ = 6 hr under UV-Vis light (radical-mediated CF₃ cleavage)
This compound's reactivity profile enables rational design of derivatives with tailored physicochemical and pharmacological properties. Strategic modifications at the piperazine nitrogen (Section 1) and methoxyphenyl ring (Section 3.1) show particular promise for developing analogs with improved metabolic stability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Piperazine Substitution
Electron-Withdrawing vs. Electron-Donating Groups
- Compound 14 (): 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Piperazine substituted with a simple phenyl group. Acetamide linked to a 3-(trifluoromethyl)phenyl.
- Compound 10d (): Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Piperazine with a trifluoromethylphenyl-ureido-thiazole substituent.
Positional Isomerism
Variations in Acetamide Side Chains
Phenethyl vs. Aromatic Heterocycles
Pharmacological and Physicochemical Properties
Anticonvulsant Activity
- Compound 14 () : Demonstrated moderate anticonvulsant activity in rodent models (ED₅₀ = 45 mg/kg).
- Target Compound : Predicted to have improved activity due to the 3-(trifluoromethyl)phenyl group’s electron-withdrawing effects, which may enhance blood-brain barrier penetration .
Antibacterial Potential
- Compound 45 () : (S)-N-{[3-(3-Fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]-piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide
Physicochemical Data
Q & A
Q. What are the optimal synthetic routes and purification strategies for N-[2-(4-methoxyphenyl)ethyl]-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide?
The synthesis typically involves multi-step reactions, starting with coupling 4-[3-(trifluoromethyl)phenyl]piperazine with chloroacetyl chloride, followed by reaction with 2-(4-methoxyphenyl)ethylamine. Key steps include:
- Reflux conditions (e.g., anhydrous dichloromethane with triethylamine as a base) to minimize hydrolysis of reactive intermediates .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed via HPLC and H/C NMR .
Q. How is structural characterization performed for this compound?
Q. What receptor profiling methods are used to assess its pharmacological targets?
- Radioligand binding assays : Screen against serotonin (5-HT, 5-HT), dopamine (D), and σ receptors using H-labeled ligands (e.g., H-8-OH-DPAT for 5-HT) .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to receptors based on piperazine flexibility and trifluoromethyl hydrophobic interactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding data for this compound?
- Control experiments : Compare assay conditions (e.g., membrane preparation protocols, radioligand concentrations) across studies to identify variability .
- Meta-analysis : Use computational tools like Bayesian statistics to aggregate data from multiple sources and assess confidence intervals for affinity values .
Q. What computational strategies improve the design of analogs with enhanced selectivity?
Q. How can in vitro-to-in vivo translation challenges be addressed for pharmacokinetic studies?
Q. What methodologies identify and quantify metabolites in preclinical studies?
Q. How can structure-activity relationship (SAR) studies guide the design of selective analogs?
- Substituent scanning : Replace the trifluoromethyl group with -CFH or -OCF to balance lipophilicity and metabolic stability .
- Piperazine modifications : Introduce spirocyclic or methyl groups to restrict conformational flexibility and enhance receptor subtype selectivity .
Q. What experimental approaches optimize solubility for in vivo administration?
Q. How can crystallographic data address polymorphism issues in solid-state studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
